molecular formula C14H13BrN2O4S B7453906 N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide

N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B7453906
M. Wt: 385.23 g/mol
InChI Key: IEFALLNCGIYALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide, also known as NBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide involves its ability to inhibit the activity of certain enzymes that are involved in various biological processes. Specifically, this compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of certain enzymes involved in inflammation. This compound has also been shown to have neuroprotective properties by protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide in lab experiments is its high purity and stability, which makes it a reliable reagent for various applications. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide. One direction is to further investigate its anti-cancer properties and potential use as a cancer treatment. Another direction is to explore its potential use as a herbicide for sustainable agriculture. Additionally, this compound could be further studied for its potential applications in materials science, such as the synthesis of functional materials for electronic and optical devices.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to important discoveries and advancements in various fields.

Synthesis Methods

N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide can be synthesized using a multi-step process involving the reaction of 4-bromo-2-methylphenol with 2-methyl-5-nitrobenzenesulfonyl chloride in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. In agriculture, this compound has been used as a herbicide to control the growth of weeds. In materials science, this compound has been used as a building block for the synthesis of functional materials.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c1-9-3-5-12(17(18)19)8-14(9)22(20,21)16-13-6-4-11(15)7-10(13)2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFALLNCGIYALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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